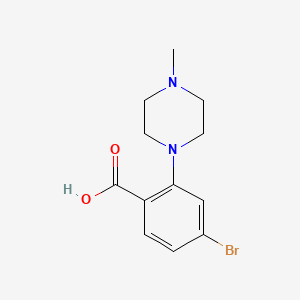

4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLKSWSBJTWPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249990 | |

| Record name | 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099687-04-3 | |

| Record name | 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099687-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Foreword

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for a novel substituted benzoic acid, this compound.

As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques, but to articulate the underlying scientific rationale—the "why" behind each step. We will approach this molecule as a case study, demonstrating how a synthesis of orthogonal analytical methods can lead to an irrefutable structural assignment. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical understanding of how to transform raw analytical data into definitive molecular knowledge.

The Hypothesis: Synthesis and Expected Molecular Formula

Before any analysis begins, we must consider the compound's origin. A likely synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dibromobenzoic acid and 1-methylpiperazine.

This synthetic context is crucial for two reasons:

-

It provides a hypothesized structure to test against our analytical data.

-

It informs us of potential impurities , such as unreacted starting materials or regioisomeric side-products, which our analytical methods must be able to distinguish.

Based on this synthesis, the target molecule is proposed to have the following characteristics:

-

Molecular Formula: C₁₂H₁₅BrN₂O₂

-

Molecular Weight: 300.17 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)

-

Degrees of Unsaturation: 6 (4 for the benzene ring, 1 for the carbonyl, 1 for the second ring of the piperazine system). This value must be consistent with all spectroscopic data.

The Overall Analytical Workflow

A robust structure elucidation strategy relies on a multi-technique approach where each method provides a unique piece of the puzzle. The data from all techniques must converge to support a single, unambiguous structure.

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: The First Gate

Mass spectrometry (MS) is the initial and most critical step. It directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight and, with high resolution, the elemental composition.

Experimental Protocol (High-Resolution ESI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.

-

Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

-

Method: Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Scan a mass range from m/z 100 to 500.

Data Interpretation and Trustworthiness

The primary goal is to find the mass of the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: A key signature for a bromine-containing compound is the presence of two major peaks of nearly equal intensity, separated by ~2 Da, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a self-validating feature; if this pattern is absent, the compound does not contain a single bromine atom.

-

Exact Mass: High-resolution MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

| Parameter | Predicted for C₁₂H₁₅BrN₂O₂ | Observed (Simulated) |

| [M+H]⁺ (⁷⁹Br) | 301.0344 | 301.0341 |

| [M+H]⁺ (⁸¹Br) | 303.0324 | 303.0321 |

| Isotope Ratio (⁷⁹Br:⁸¹Br) | ~1:1 | ~1:1 |

The extremely close match between the predicted and observed exact masses (within 5 ppm) provides high confidence in the assigned molecular formula, C₁₂H₁₅BrN₂O₂.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. While it doesn't provide structural connectivity, it offers a rapid and non-destructive confirmation of key functional groups.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

We expect to see characteristic absorption bands for the proposed functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

| ~3300-2500 (broad) | O-H | Carboxylic Acid | Confirms the presence of the acid proton. |

| ~1700-1680 | C=O | Carboxylic Acid | Confirms the carbonyl group. |

| ~1600-1450 | C=C | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1300-1100 | C-N | Amine/Piperazine | Consistent with the piperazine moiety. |

| ~700-550 | C-Br | Aryl Halide | Suggests the presence of the C-Br bond. |

The presence of these bands provides strong, corroborating evidence for the major functional components of the molecule.

NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the local chemical environment of each ¹H and ¹³C atom, allowing for the assembly of the molecular framework.

Experimental Protocol (¹H, ¹³C, and 2D NMR)

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid may exchange with residual water, so DMSO-d₆ is often preferred to observe it.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

Data Interpretation

¹H NMR Analysis:

We must account for all 15 protons in the formula.

-

Aromatic Region (~7.0-8.0 ppm): The benzene ring has three protons. Their chemical shifts and coupling patterns are diagnostic. The proton ortho to the bromine will be distinct from the two protons adjacent to the piperazine and carboxyl groups. We expect to see three distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, integrating to 1H each.

-

Piperazine Ring (~2.5-3.5 ppm): The piperazine ring has 8 protons on four CH₂ groups. Due to the substitution pattern, these may appear as two or more broad multiplets, integrating to a total of 8H.

-

Methyl Group (~2.2-2.4 ppm): The N-CH₃ group will appear as a sharp singlet, integrating to 3H.

-

Carboxylic Acid Proton (~11-13 ppm): This proton is often very broad and may be shifted downfield. Its integration should be 1H.

¹³C NMR Analysis:

We must account for all 12 carbons.

-

Carbonyl Carbon (~165-175 ppm): The carboxylic acid C=O carbon.

-

Aromatic Carbons (~110-160 ppm): Six signals are expected, four for CH carbons and two for quaternary carbons (C-Br and C-N). The C-Br and C-N carbons will have characteristic chemical shifts.

-

Piperazine Carbons (~45-55 ppm): Two or more signals for the CH₂ groups of the piperazine ring.

-

Methyl Carbon (~40-45 ppm): The N-CH₃ carbon.

2D NMR: Connecting the Pieces

The 2D NMR experiments provide the definitive connections.

Caption: Key COSY (H-H) and HSQC (C-H) correlations.

-

HSQC: This experiment is non-negotiable. It will unambiguously link each proton signal to its directly attached carbon. For example, the aromatic proton at ~7.5 ppm will show a correlation to the aromatic carbon at ~120 ppm. This confirms the C-H framework.

-

COSY: This experiment reveals proton-proton coupling networks. We would expect to see a correlation between the aromatic protons that are adjacent to each other (e.g., H-5 and H-6). We would also see correlations between the geminal and vicinal protons within the piperazine ring.

By combining the information from MS (formula), IR (functional groups), ¹H NMR (proton count and environment), ¹³C NMR (carbon count), and 2D NMR (C-H and H-H connectivity), we can assemble the complete structure with a very high degree of confidence.

X-ray Crystallography: The Ultimate Confirmation

When a molecule can be grown into a single, high-quality crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming connectivity, stereochemistry, and bond lengths/angles.

Experimental Protocol

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

The resulting electron density map would visually confirm the entire molecular structure, leaving no room for doubt. While not always feasible, it is considered the gold standard for structure proof.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not achieved by a single experiment but by the logical synthesis of data from multiple, orthogonal analytical techniques.

-

Mass Spectrometry confirmed the elemental formula C₁₂H₁₅BrN₂O₂ via its exact mass and characteristic bromine isotope pattern.

-

Infrared Spectroscopy confirmed the presence of the key carboxylic acid, aromatic, and amine functional groups.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, provided the complete carbon-hydrogen framework, establishing the precise connectivity of the aromatic ring, the piperazine moiety, and the methyl group.

Each piece of data validates the others, creating a self-consistent and irrefutable body of evidence that supports the proposed structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing chemical research and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

IUPAC. Glossary of terms used in physical organic chemistry. [Link]

-

Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Spectroscopic Characterization of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the molecular structure and purity of this compound. While publicly available experimental spectra for this specific molecule are limited, this guide presents a comprehensive analysis based on established principles and data from structurally related compounds to predict and interpret its spectral features.

Introduction

This compound is a substituted aromatic carboxylic acid containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing unique and complementary information about the molecule's structure.

This guide will delve into the theoretical underpinnings and practical aspects of these techniques, offering a robust framework for the spectroscopic analysis of this compound and similar compounds.

Molecular Structure and Predicted Spectral Features

The structural integrity of a compound is the foundation of its chemical and biological properties. The following diagram illustrates the molecular structure of this compound and the logical workflow for its characterization.

Caption: Molecular structure and spectroscopic analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm) for the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically employed. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to COOH) |

| ~ 7.5 - 7.7 | dd | 1H | Ar-H (ortho to Br) |

| ~ 7.0 - 7.2 | d | 1H | Ar-H (ortho to piperazine) |

| ~ 10.0 - 12.0 | br s | 1H | COOH |

| ~ 3.0 - 3.2 | t | 4H | Piperazine-H (adjacent to N-Ar) |

| ~ 2.4 - 2.6 | t | 4H | Piperazine-H (adjacent to N-CH₃) |

| ~ 2.2 - 2.3 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Carboxylic Acid) |

| ~ 150 - 155 | Ar-C (C-N) |

| ~ 130 - 135 | Ar-C (C-COOH) |

| ~ 125 - 130 | Ar-CH |

| ~ 120 - 125 | Ar-CH |

| ~ 115 - 120 | Ar-C (C-Br) |

| ~ 110 - 115 | Ar-CH |

| ~ 50 - 55 | Piperazine-C (adjacent to N-Ar) |

| ~ 45 - 50 | Piperazine-C (adjacent to N-CH₃) |

| ~ 40 - 45 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~ 2950 | Medium | C-H stretch (Aliphatic) |

| ~ 1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1100 | Medium | C-O stretch |

| ~ 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by a chromatographic technique like liquid chromatography (LC) for LC-MS analysis.

-

Ionization: The molecules are ionized using a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is well-suited for polar molecules like the target compound.

-

Mass Analysis: The ionized molecules are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

For this compound (C₁₂H₁₅BrN₂O₂), the expected molecular weight is approximately 299.17 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion.

| m/z | Assignment |

| 299 | [M+H]⁺ with ⁷⁹Br |

| 301 | [M+H]⁺ with ⁸¹Br |

| 255 | [M+H - CO₂]⁺ with ⁷⁹Br |

| 257 | [M+H - CO₂]⁺ with ⁸¹Br |

The presence of the pair of peaks with a 2 Da difference and roughly equal intensity is a strong indicator of a monobrominated compound.[1]

Integrated Spectral Interpretation and Structural Confirmation

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

Caption: Integration of multi-technique spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, confirming the presence of the substituted benzene ring, the piperazine ring, and the methyl and carboxylic acid groups, along with their respective connectivities. The IR spectrum corroborates the presence of key functional groups, particularly the carboxylic acid (O-H and C=O stretches) and the C-N and C-Br bonds. Finally, the mass spectrum confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker.[1]

Conclusion

The structural elucidation of this compound is effectively achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework for the acquisition, analysis, and interpretation of the spectral data for this compound. The predicted data and interpretations presented herein serve as a valuable reference for researchers working on the synthesis and characterization of this and structurally related molecules, ensuring the scientific integrity and robustness of their findings.

References

-

NIST. Benzoic acid, 4-bromo-, methyl ester. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]

-

NIST. Mass spectrum (electron ionization) of Benzoic acid, 4-bromo-, methyl ester. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-(Bromomethyl)benzoic acid. National Institutes of Health. [Link]

-

NIST. Benzoic acid, 4-bromo-. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

Sources

potential biological targets of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

An In-Depth Technical Guide to the Investigation of Potential Biological Targets for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Abstract

This technical guide addresses the compound this compound (CAS 1099687-04-3), a molecule of interest in medicinal chemistry and drug development.[1][2] To date, the specific biological targets of this compound have not been extensively characterized in publicly available literature. This document, therefore, serves as a forward-looking guide for researchers and drug development professionals. It provides a comprehensive framework for target identification and validation, drawing upon established structure-activity relationships (SAR) of its core chemical motifs: the piperazine ring and the substituted benzoic acid scaffold. We will first deconstruct the molecule to hypothesize potential target classes and then present a robust, multi-phase experimental workflow designed to systematically identify, validate, and characterize its mechanism of action.

Introduction and Structural Analysis

This compound is a small molecule featuring several key functional groups that inform predictions of its pharmacological activity.[1] The six-membered piperazine ring, with its two opposing nitrogen atoms, is a highly versatile scaffold known to confer properties such as high water solubility and the ability to form multiple hydrogen bonds, often leading to improved oral bioavailability and target affinity.[3] The presence of this moiety is common in neuroactive compounds, suggesting a potential interaction with central nervous system targets.[4][5]

The benzoic acid portion provides an aromatic core and a carboxylic acid group, which can participate in hydrophobic, ionic, and hydrogen bonding interactions within a target's binding site.[6] The bromine substituent enhances lipophilicity and can act as a bulky group influencing binding orientation, a common strategy in medicinal chemistry to modulate potency and selectivity.[1]

Given the absence of direct target data for this specific molecule, a logical, structure-based approach is required to propose and test potential biological interactions.

Predicted Biological Target Classes Based on Structural Analogs

Analysis of existing literature on compounds containing piperazine and benzoic acid derivatives allows for the formulation of several primary hypotheses for potential target classes.

| Predicted Target Class | Structural Rationale | Potential Therapeutic Area | Supporting Evidence from Analog Studies |

| G-Protein Coupled Receptors (GPCRs) | The piperazine moiety is a well-established "privileged scaffold" for GPCRs, particularly neurotransmitter receptors (e.g., serotonin, dopamine). | Neurology, Psychiatry | Piperazine derivatives are widely explored for antidepressant and other neuroactive effects.[3][5] |

| Enzymes | Substituted benzoyl piperazine/piperidine amides have shown inhibitory activity against enzymes like tyrosinase.[7][8] The core structure can compete with endogenous substrates. | Dermatology, Oncology | Studies show that benzoic and cinnamic acid derivatives with piperazine amides can act as tyrosinase inhibitors.[7][8] |

| Ion Channels | Benzoic acid derivatives are a foundational class for local anesthetics, which function by blocking ion channels (e.g., sodium channels). | Anesthesiology, Pain Management | The general structure of an aromatic ring linked to an amine group is characteristic of local anesthetics.[9] |

| Other Potential Targets | Compounds with similar structures have been investigated for broad biological activities, including antimicrobial and antitumor effects.[4] | Infectious Disease, Oncology | The versatile nature of the piperazine and benzoic acid scaffolds allows for interaction with a wide range of biological targets.[3][4] |

A Proposed Experimental Workflow for Target Identification and Validation

This section outlines a comprehensive, phased approach to de-orphanize this compound, moving from unbiased screening to specific, functional validation.

Figure 1: A multi-phase workflow for systematic target de-orphanization.

Phase 1: Unbiased Target Identification using Affinity Chromatography-Mass Spectrometry

Rationale: To avoid bias toward hypothesized targets, an initial screen should identify any protein from a complex biological mixture that physically interacts with the compound. Affinity chromatography coupled with mass spectrometry is the gold standard for this purpose.

Detailed Protocol:

-

Compound Immobilization:

-

Synthesize an analog of this compound with a linker arm (e.g., an aminohexyl linker attached to the carboxylic acid) suitable for covalent coupling. Causality: The linker is crucial to present the pharmacophore to the proteome without steric hindrance while enabling attachment to the solid support.

-

Covalently attach the linker-modified compound to NHS-activated sepharose beads.

-

Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

-

-

Protein Extraction:

-

Culture a relevant human cell line (e.g., HEK293 for broad protein expression, or a neuronal line like SH-SY5Y if neuroactivity is the primary hypothesis).

-

Lyse cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein structure and complexes.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Chromatography:

-

Equilibrate both the compound-bound and control columns with lysis buffer.

-

Incubate the clarified cell lysate with the beads by gravity flow or gentle rotation for 2-4 hours at 4°C.

-

Wash the columns extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute specifically bound proteins by competing with a high concentration of the free, unmodified compound. Causality: This ensures that only proteins which bind to the specific pharmacophore are eluted, significantly reducing background.

-

Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Concentrate the eluates and run a short 1D-SDS-PAGE gel.

-

Perform an in-gel trypsin digest of the entire protein lane.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify proteins that are significantly enriched in the compound eluate compared to the control eluate using label-free quantification (LFQ).

-

Phase 2: Hit Validation with Biophysical and Biochemical Assays

Rationale: Hits from the primary screen must be validated to confirm direct, specific binding and to quantify the interaction.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Target Immobilization:

-

Express and purify a high-priority protein hit identified from Phase 1.

-

Immobilize the purified protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Create a reference flow cell for background subtraction.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer.

-

Inject the compound solutions over the sensor chip at a constant flow rate, starting with the lowest concentration.

-

Monitor the change in response units (RU) during the association phase (compound injection) and dissociation phase (buffer flow).

-

-

Data Interpretation:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Trustworthiness: A low micromolar to nanomolar KD value provides strong evidence of a direct and specific interaction.

-

Phase 3: Cellular Target Engagement and Functional Validation

Rationale: After confirming a direct biophysical interaction, it is critical to demonstrate that the compound engages its target in a physiological context (i.e., within a living cell) and elicits a functional consequence.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization in intact cells.

-

Methodology:

-

Treat intact cultured cells with the compound or a vehicle control for 1 hour.

-

Heat aliquots of the treated cells to a range of different temperatures (e.g., 40°C to 70°C).

-

Lyse the cells by freeze-thaw cycles.

-

Separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA.

-

-

Interpretation:

-

In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" is powerful evidence of target engagement in a cellular environment.

-

Figure 2: A potential signaling pathway if the target is a Gq-coupled GPCR.

Conclusion and Future Directions

While this compound remains a molecule with unconfirmed biological targets, its chemical structure provides a strong basis for rational hypothesis generation. The piperazine and substituted benzoic acid motifs suggest a high probability of interaction with GPCRs, enzymes, or ion channels. The experimental framework presented here offers a robust, unbiased, and systematic path forward for its complete de-orphanization. Successful identification of its primary target(s) will be the critical first step in exploring its potential as a chemical probe for basic research or as a lead compound in a drug discovery program.

References

- CymitQuimica. CAS 1434128-45-6: Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate.

- Varela, M.T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.

- ResearchGate. (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.

- Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

- Smolecule. 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid.

- ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.

- BLDpharm. 1099687-04-3|4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.

- ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives.

- Sigma-Aldrich. 4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.

- Tata, P.D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Med Aromat Plants.

- Lunkard, A. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube.

Sources

- 1. CAS 1434128-45-6: Methyl 4-bromo-2-(4-methyl-1-piperazinyl… [cymitquimica.com]

- 2. 1099687-04-3|4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid | 1131594-71-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. iomcworld.com [iomcworld.com]

- 7. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid derivatives and analogs

An In-Depth Technical Guide to 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its analogs, a chemical scaffold of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, biological activities, and therapeutic potential of this versatile compound class. We will explore the causality behind experimental designs and the structure-activity relationships that govern their efficacy, providing a robust foundation for future research and development.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structure is a composite of three key functional moieties, each contributing unique physicochemical properties that are highly valuable for drug design.

-

Benzoic Acid: The carboxylic acid group provides a crucial acidic handle. It can participate in hydrogen bonding and ionic interactions with biological targets, significantly influencing binding affinity and selectivity. Furthermore, it serves as a key site for synthetic modification, allowing for the creation of esters and amides to modulate properties like solubility, cell permeability, and pro-drug potential.

-

Piperazine Ring: The piperazine moiety is one of the most frequently utilized heterocycles in clinically approved drugs.[1] Its presence often enhances aqueous solubility and can be protonated at physiological pH, which is beneficial for optimizing pharmacokinetic profiles.[1] The N-methyl group on the piperazine ring of the parent compound is a common feature, but this site offers a straightforward point for diversification to explore structure-activity relationships (SAR). The piperazine ring itself can act as a rigid linker to orient other pharmacophoric groups correctly within a target's binding site.[1]

-

Bromo Substituent: The bromine atom at the 4-position is a versatile functional group. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring. Critically, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to probe the chemical space and optimize biological activity.

The combination of these features makes this scaffold a valuable starting point for developing inhibitors of various enzymes, particularly kinases, and modulators of G-protein coupled receptors (GPCRs).[2]

Synthesis and Chemical Reactivity

The construction of the core scaffold and its subsequent derivatization are central to exploring its therapeutic potential. The synthetic strategies are generally robust and allow for modular assembly.

General Synthesis of the Core Structure

A common approach to synthesizing the this compound scaffold involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated benzoic acid derivative with N-methylpiperazine. The reactivity is driven by the presence of an electron-withdrawing group (like the carboxylic acid) ortho or para to the leaving group (a halogen, typically fluorine for higher reactivity).

Caption: General workflow for synthesizing the core scaffold.

Key Derivatization Strategies

The true utility of this scaffold lies in its potential for diversification. The three key functional groups provide independent handles for modification.

| Modification Site | Reaction Type | Reagents & Conditions | Purpose & Rationale |

| Bromo Group (C4) | Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Introduce diverse aromatic systems to explore hydrophobic pockets and pi-stacking interactions within the target binding site.[3] |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand (e.g., BINAP) | Introduce primary or secondary amines to form new hydrogen bond donors/acceptors. | |

| Carboxylic Acid | Amide Coupling | Amines, coupling agents (e.g., HATU, DCC/DMAP) | Generate amide libraries to improve metabolic stability, modulate solubility, and introduce new interaction points.[3] |

| Esterification | Alcohols, acid catalyst or alkyl halides with base | Create ester pro-drugs to enhance cell permeability or modify pharmacokinetic profiles.[4] | |

| Piperazine Nitrogen | N-Alkylation / Reductive Amination | Alkyl halides or aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃) | Modify the basicity and steric bulk of the piperazine substituent to fine-tune binding and physical properties. |

These reactions allow for the systematic exploration of the chemical space around the core scaffold, which is fundamental to optimizing potency, selectivity, and drug-like properties.

Biological Activities and Therapeutic Landscape

Derivatives of the 4-bromo-2-(piperazinyl)benzoic acid scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential across multiple therapeutic areas. The piperazine moiety, in particular, is known to interact with neurotransmitter systems, while the overall structure is well-suited for targeting enzyme active sites.[4]

Oncology

-

Kinase Inhibition: This scaffold is a key intermediate in the synthesis of potent kinase inhibitors.[2] By modifying the C4-bromo position with appropriate aromatic systems, derivatives can be designed to target the ATP-binding site of various kinases implicated in cancer, such as those involved in cell signaling and proliferation pathways.

-

Antitumor and Cytotoxic Activity: Several analogs have shown direct cytotoxic effects on cancer cell lines.[4] For example, related thiazole-based structures have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are critical for cancer cell survival.[5] More recently, piperidine-containing benzimidazole derivatives have been identified as novel c-Myc inhibitors, a key target in lung cancer.[6]

Caption: Key pharmacophoric features of the scaffold.

Pharmacokinetics and Drug Development

A key advantage of the piperazine-containing scaffold is its favorable impact on pharmacokinetic (PK) properties. [1]

-

Solubility: The basic nitrogen of the piperazine ring is typically protonated at physiological pH, which generally improves aqueous solubility—a critical factor for oral bioavailability.

-

Permeability: While increased polarity from the ionized piperazine can reduce passive diffusion, a careful balance must be struck. In silico tools, such as the "Boiled-egg plot," can be used to predict the gastrointestinal absorption and brain penetration of new analogs, helping to guide synthetic efforts. [3]* Metabolism: The N-methyl group of the piperazine and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes. Derivatization at these positions can be used to block metabolic pathways and improve the compound's half-life.

-

Clearance: Studies on related prolyl-piperazinylacetic acid derivatives have shown moderate plasma clearance in preclinical species like rats and dogs, suggesting that compounds based on this scaffold can achieve favorable metabolic stability. [7]

Experimental Protocols

To ensure the practical applicability of this guide, we provide a representative, self-validating protocol for the synthesis of a key intermediate.

Protocol: Synthesis of N-(Aryl)pyrazine-2-carboxamide Derivative

This protocol is adapted from a procedure used to synthesize bioactive amides from a bromo-aniline precursor, demonstrating a key derivatization step. [3] Objective: To couple pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline via amide bond formation.

Materials:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

4-Bromo-3-methyl aniline (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer, Schlenk flask, ice bath

Step-by-Step Procedure:

-

Preparation: Add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and DMAP (0.2 eq) to an oven-dried 100 mL Schlenk flask containing a magnetic stirrer.

-

Dissolution: Add 50 mL of anhydrous DCM to the flask and stir the mixture to dissolve the solids.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring continuously. This is crucial to control the exothermic reaction with the coupling agent.

-

Coupling Agent Addition: Once the mixture has reached 0 °C, slowly add DCC (1.1 eq) to the flask.

-

Reaction: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and remove the ice bath, allowing the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. [3] Self-Validation: The success of the reaction is confirmed by the formation of the insoluble DCU precipitate. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values. [3]

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly versatile and valuable platform in drug discovery. The inherent structural and chemical properties of its constituent parts provide a robust foundation for developing novel therapeutics across oncology, CNS disorders, and infectious diseases. The synthetic tractability of the core allows for extensive and systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on leveraging this scaffold to tackle increasingly complex biological targets. The application of advanced synthetic methods, such as late-stage functionalization and photocatalysis at the bromo-position, will open new avenues for chemical diversification. Furthermore, integrating computational modeling and machine learning with traditional medicinal chemistry approaches will accelerate the design-synthesis-test-analyze cycle, unlocking the full therapeutic potential of this privileged chemical scaffold.

References

- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.

- Smolecule. (2024). 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid. Smolecule.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. ChemicalBook.

- Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Mini-Reviews in Organic Chemistry, 12(3).

- Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223.

- El-Kashef, H., et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International, 240, 81-88.

- BLDpharm. (n.d.). 4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid. BLDpharm.

- Trivedi, P. P., et al. (2010). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal Chemistry Research, 19(7), 710-724.

- PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com.

- BenchChem. (n.d.). Synthesis routes of 4-(2-bromoacetyl)benzoic Acid. BenchChem.

- Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385.

- Chiba, J., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2725-2746.

- Singh, R., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

- Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.

- Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88.

- Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.

- Lunkard, A. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives. YouTube.

- Glavač, D., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(14), 5389.

- Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid | 1131594-71-2 [smolecule.com]

- 5. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

An In-depth Technical Guide Solubility and Stability Profile of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid: A Methodological Framework for Preformulation Development

Executive Summary

The successful development of any active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. This guide provides a robust methodological framework for the characterization of this compound, a molecule of interest in medicinal chemistry. We will detail the critical experimental protocols and the underlying scientific rationale for determining its solubility and stability profiles. These two parameters are paramount as they directly dictate an API's bioavailability, formulation strategy, and shelf-life. This document is designed not merely as a list of procedures, but as a strategic guide to generate the foundational data package required for informed decision-making in the preformulation and early development stages.

Introduction: The Criticality of Physicochemical Characterization

This compound is a compound whose structure presents key features that warrant in-depth investigation. The presence of a carboxylic acid (anionic) and a tertiary amine within the piperazine ring (cationic) suggests zwitterionic character and a strong pH-dependence on its solubility. The brominated phenyl ring contributes to its lipophilicity. Understanding the interplay of these functional groups is essential for predicting its behavior in physiological environments and during the manufacturing process.

Solubility directly impacts a drug's absorption and, consequently, its therapeutic efficacy.[1][2][3] Stability determines the drug's shelf-life and ensures that patients receive a safe and effective dose, free of potentially harmful degradation products.[4][5] This guide, therefore, outlines the self-validating experimental systems required to thoroughly profile this candidate molecule.

Solubility Characterization: From Aqueous Profile to Formulation Readiness

A comprehensive solubility assessment is the cornerstone of preformulation. It informs the Biopharmaceutics Classification System (BCS) and guides the selection of appropriate formulation strategies to ensure adequate drug exposure.[2]

Thermodynamic (Equilibrium) Solubility in Aqueous Media

Expertise & Experience: The goal of this study is to determine the true equilibrium solubility, which represents the maximum amount of dissolved API under thermodynamic balance. We employ the shake-flask method, which, while time-consuming, is the gold standard for its accuracy. The selection of pH values is critical; we use buffers that mimic the physiological journey from the stomach (pH ~1.2) to the intestine (pH 4.5-6.8) to predict in-vivo dissolution.

Experimental Protocol:

-

Media Preparation: Prepare buffered solutions at pH 1.2 (0.1 N HCl), 4.5 (Acetate Buffer), and 6.8 (Phosphate Buffer). Additionally, prepare purified water.

-

Sample Addition: Add an excess of solid this compound to separate vials containing each medium. A visible amount of undissolved solid must remain to ensure saturation.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 37 °C for physiological relevance) for 24 to 48 hours. This duration is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to settle. Withdraw an aliquot and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Analyze the clear filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method to determine the concentration of the dissolved API.

Data Presentation: Hypothetical pH-Solubility Profile

| Medium | pH | Temperature (°C) | Hypothetical Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 37 | 250 |

| Acetate Buffer | 4.5 | 37 | 50 |

| Phosphate Buffer | 6.8 | 37 | 150 |

| Purified Water | ~7.0 | 37 | 120 |

Solubility in Organic Solvents

Expertise & Experience: Understanding solubility in organic and co-solvents is vital for developing liquid formulations (e.g., for toxicology studies) and for defining purification and crystallization steps. The selection of solvents covers a range of polarities to identify potential formulation vehicles.

Experimental Protocol: The protocol is analogous to the thermodynamic solubility method, using selected organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) instead of aqueous buffers. Equilibration is typically faster and can often be achieved within 4-8 hours at 25 °C.

Data Presentation: Hypothetical Solvent Solubility

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Ethanol | 25 | 15 |

| Propylene Glycol | 25 | 45 |

| PEG 400 | 25 | 80 |

| DMSO | 25 | >200 |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Trustworthiness: A robust stability profile is non-negotiable for regulatory submission and patient safety. Forced degradation, or stress testing, is a systematic process to accelerate the degradation of an API under harsh conditions.[5][] Its primary goals are to identify potential degradation products, elucidate degradation pathways, and, most critically, to prove that the chosen analytical method is "stability-indicating"—meaning it can separate and quantify the intact API from all of its degradation products.[4][7]

Expertise & Experience: The conditions are chosen based on ICH Q1A(R2) guidelines.[4] A target degradation of 5-20% is generally sought; this provides enough degradation product for detection and characterization without compromising the sample to the point where secondary degradation obscures the primary pathways.[7][8]

Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C.

-

Thermal Degradation (Solid): Store the solid API in an oven at 80°C.

-

Photostability: Expose the solid API and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B.[8]

-

-

Time Points: Sample each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). Base-catalyzed reactions are often faster and may require shorter time points.

-

Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis to halt the reaction.

-

Analysis: Analyze all samples by HPLC-UV, comparing them to an unstressed control. Use a photodiode array (PDA) detector to assess peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any new peaks (degradants).

Logical Flow of a Forced Degradation Study

Caption: Logical Flow of a Forced Degradation Study.

Data Interpretation

The results will reveal the API's liabilities. For example, significant degradation under basic conditions might suggest lability of an ester group (if present) or other base-sensitive functionalities. Degradation under oxidative stress could indicate sensitivity of the piperazine ring. This information is critical for defining packaging, storage conditions, and compatible excipients in a final drug product.[]

Data Presentation: Hypothetical Forced Degradation Summary

| Stress Condition | % Degradation | Number of Degradants | Comments / Potential Pathway |

| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 8% | 1 | Minor degradation observed. |

| Base Hydrolysis (0.1 N NaOH, 60°C, 8h) | 19% | 2 | Significant degradation; potential N-dealkylation. |

| Oxidation (3% H₂O₂, RT, 24h) | 15% | 2 | N-oxide formation on piperazine ring is likely. |

| Thermal (80°C, 72h) | < 2% | 0 | Thermally stable in solid state. |

| Photostability (ICH Q1B) | 6% | 1 | Minor sensitivity to light; requires protection. |

Conclusion and Strategic Path Forward

This technical guide outlines the essential, industry-standard methodologies for a foundational assessment of this compound. The data generated from these solubility and stability studies will form a comprehensive profile, enabling a data-driven approach to subsequent development activities. The pH-solubility profile will dictate the feasibility of an oral dosage form and inform formulation choices, while the stability profile will ensure the development of a safe, effective, and robust drug product with an appropriate shelf-life. This initial investment in thorough characterization is a critical risk-mitigation step that pays significant dividends throughout the entire drug development lifecycle.

References

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

-

Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Luminata by ACD/Labs URL: [Link]

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Solubility Testing in Drug Discovery: Key Insights and Methods Source: AxisPharm URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

Sources

Methodological & Application

protocol for synthesizing 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

An Application Note and Protocol for the Synthesis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceutical compounds, including kinase inhibitors and antipsychotic agents[1]. The protocol details a robust and efficient method centered on the nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-2-fluorobenzoic acid and N-methylpiperazine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and safety precautions.

Introduction and Scientific Background

This compound is a bifunctional molecule featuring a brominated benzoic acid core and a methylpiperazine moiety. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry, allowing for subsequent modifications, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted position, to generate complex molecular scaffolds[1][2].

The synthesis protocol described herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). In this reaction, the fluorine atom at the C2 position of 4-bromo-2-fluorobenzoic acid serves as an excellent leaving group. The reaction is facilitated by the electron-withdrawing nature of the adjacent carboxylic acid group, which activates the aromatic ring towards nucleophilic attack by the secondary amine of N-methylpiperazine.

An alternative, though often more complex, approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is highly versatile for forming C-N bonds but requires careful selection of a palladium catalyst, a specialized phosphine ligand, and a base to achieve high yields[3][4][5]. For this specific target molecule, the SNAr pathway is generally more straightforward and cost-effective, making it the preferred method.

Reaction Scheme and Mechanism

The core of this synthesis is the SNAr reaction. The nucleophilic nitrogen of N-methylpiperazine attacks the carbon atom bearing the fluorine, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored upon the expulsion of the fluoride ion. A base is used to neutralize the hydrofluoric acid (HF) generated in situ.

Caption: Reaction scheme for the synthesis.

Materials and Equipment

Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | (Scale-dependent) | Starting material. Can be synthesized from 2-fluoro-4-bromotoluene[6][7]. |

| N-Methylpiperazine | 100.16 | 1.2 - 1.5 | (Scale-dependent) | Nucleophile. A slight excess ensures complete reaction. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | (Scale-dependent) | Anhydrous, powdered. Acts as the base. |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | (Solvent) | Anhydrous. A polar aprotic solvent is crucial. |

| Deionized Water | 18.02 | - | (Work-up) | Used for precipitation and washing. |

| Hydrochloric Acid (HCl) | 36.46 | - | (Work-up) | 1M or 2M solution for pH adjustment. |

| Ethyl Acetate | 88.11 | - | (Washing) | For washing the crude product. |

| Hexanes | - | - | (Washing) | For washing the crude product. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Buchner funnel and filter flask for vacuum filtration

-

pH meter or pH paper

-

Rotary evaporator

-

Analytical balance

-

NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization

Detailed Experimental Protocol

Caption: Experimental workflow diagram.

Step 1: Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq).

-

Under a nitrogen or argon atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.

-

Begin stirring the suspension.

-

Add N-methylpiperazine (1.3 eq) to the flask via syringe.

-

Equip the flask with a reflux condenser.

Step 2: Reaction Execution

-

Heat the reaction mixture to 120 °C using a heating mantle.

-

Maintain this temperature and continue stirring for 8-16 hours. The reaction mixture will typically turn from a pale suspension to a darker, more homogeneous solution.

Step 3: Reaction Monitoring

-

Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For TLC, use a mobile phase such as 10% methanol in dichloromethane. The product should have a different Rf value than the starting material.

-

The reaction is considered complete when the starting 4-bromo-2-fluorobenzoic acid is no longer detectable.

Step 4: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture slowly into a beaker containing deionized water (approximately 10 times the volume of DMSO used). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes.

-

Adjust the pH of the suspension to ~6-7 using a 1M HCl solution. The product is a zwitterion and often exhibits minimal solubility near its isoelectric point.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid cake sequentially with deionized water (2x volume), followed by a cold solvent like ethyl acetate or a mixture of ethyl acetate/hexanes to remove non-polar impurities.

Step 5: Purification

-

The crude solid can be purified by recrystallization.

-

Transfer the solid to a flask and add a minimal amount of a hot solvent, such as ethanol, isopropanol, or an ethanol/water mixture, until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include signals in the aromatic region (approx. 7.0-7.8 ppm), two broad multiplets for the piperazine ring protons (approx. 2.8-3.2 ppm), a singlet for the N-methyl group (approx. 2.2-2.4 ppm), and a very broad singlet for the carboxylic acid proton (>10 ppm). The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the aromatic carbons, the piperazine carbons, the N-methyl carbon, and the carboxyl carbon (approx. 165-170 ppm).

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₆BrN₂O₂ (m/z 299.04) and a characteristic isotopic pattern for a monobrominated compound ([M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio).

-

Melting Point: A sharp melting point indicates high purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

-

N-Methylpiperazine: Corrosive and flammable. Handle in a well-ventilated fume hood.

-

4-bromo-2-fluorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

-

Procedure: The reaction is performed at high temperatures. Use appropriate caution when handling the hot apparatus. The work-up involves acids; handle with care.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. guidechem.com [guidechem.com]

- 7. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid in Modern Organic Synthesis

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for intricate molecular architectures has never been greater. Central to the construction of these complex molecules is the availability of versatile chemical building blocks that offer multiple points for synthetic elaboration. 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is one such scaffold, embodying a unique combination of structural features that make it a highly valuable intermediate for organic synthesis. Its utility is principally derived from the presence of a reactive aryl bromide, a nucleophilic piperazine moiety, and a carboxylic acid, all of which can be selectively manipulated to build molecular complexity.

This application note provides a comprehensive guide to the use of this compound in key organic transformations, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C12H15BrN2O2[1] |

| CAS Number | 1099687-04-3[1][2] |

| Molecular Weight | 299.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and non-polar organic solvents. |

Synthesis of this compound

The synthesis of the title compound is readily achievable through a nucleophilic aromatic substitution reaction. A common starting material is 2,4-dibromobenzoic acid, where the bromine atom at the 2-position is activated towards displacement by the adjacent carboxylic acid.

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis from 2,4-Dibromobenzoic Acid

Materials:

-

2,4-Dibromobenzoic acid (1.0 equiv)

-

N-Methylpiperazine (1.2 equiv)

-

Potassium carbonate (K2CO3) (2.5 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

To a round-bottom flask, add 2,4-dibromobenzoic acid, potassium carbonate, and DMSO.

-

Add N-methylpiperazine to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the benzoic acid ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, making it a cornerstone for library synthesis in drug discovery programs.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[4]

Caption: Suzuki-Miyaura coupling workflow.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (8 mol%)

-

Potassium carbonate (K2CO3) (3.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

-

Add Pd(OAc)2 and PPh3.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)2/PPh3 is a classic and robust catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more advanced phosphine ligands like SPhos or XPhos may be beneficial.

-

Base: Potassium carbonate is a common and effective base for Suzuki reactions. It is strong enough to facilitate the transmetalation step without causing unwanted side reactions.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[5][6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals. Using this compound, a variety of primary and secondary amines can be introduced at the 4-position.

Caption: Buchwald-Hartwig amination workflow.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd2(dba)3, XPhos, and sodium tert-butoxide.

-

Add this compound and toluene.

-

Add morpholine to the mixture.

-

Seal the tube and heat the reaction to 100-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-